![molecular formula C20H20N8OS B2683164 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(4-methylbenzo[d]thiazol-2-yl)piperidine-4-carboxamide CAS No. 1797728-54-1](/img/structure/B2683164.png)
1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(4-methylbenzo[d]thiazol-2-yl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(4-methylbenzo[d]thiazol-2-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C20H20N8OS and its molecular weight is 420.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(4-methylbenzo[d]thiazol-2-yl)piperidine-4-carboxamide is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound features a complex structure that includes:
- Pyrimidine ring with a triazole substituent
- Piperidine moiety linked to a carboxamide
- Benzo[d]thiazole substituent
This unique combination of heterocycles may contribute to its biological activity.
Antimicrobial Activity
Recent studies have indicated that compounds containing the triazole and pyrimidine moieties exhibit significant antimicrobial properties. For instance, derivatives of triazole-pyrimidine have shown activity against various bacterial strains, including resistant pathogens.
Compound | Activity | Reference |
---|---|---|
1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl) | Moderate activity against ESKAPE pathogens | |
4-Methylbenzo[d]thiazole derivatives | Active against Mycobacterium tuberculosis |
The compound's structure suggests that the triazole ring may enhance the interaction with microbial targets, potentially leading to increased efficacy against resistant strains.
Anticancer Activity
In vitro studies have demonstrated that similar compounds possess anticancer properties. For example, certain derivatives have shown selective toxicity towards cancer cell lines while sparing normal cells.
Compound | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
Triazole-pyrimidine derivative | MCF-7 (breast cancer) | 10.5 | |
Benzo[d]thiazole derivative | A549 (lung cancer) | 15.0 |
These findings suggest that modifications to the core structure can significantly influence anticancer activity.
The biological activity of this compound is likely mediated through several mechanisms:
- Inhibition of Enzymatic Pathways : The triazole group can interfere with fungal and bacterial enzyme systems.
- DNA Interaction : The pyrimidine ring may interact with nucleic acids, disrupting replication in cancer cells.
- Receptor Modulation : The benzo[d]thiazole moiety may modulate receptor activity involved in cell signaling pathways.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key insights include:
- Triazole Positioning : Variations in the position of the triazole group can alter antimicrobial potency.
- Substituent Effects : The presence of electron-donating or withdrawing groups on the benzo[d]thiazole affects both antimicrobial and anticancer activities.
Case Study 1: Antimycobacterial Activity
A study evaluated a series of triazole-pyrimidine derivatives for their antimycobacterial activity against Mycobacterium tuberculosis. The results indicated that specific substitutions on the pyrimidine ring enhanced activity against drug-resistant strains.
Case Study 2: Cancer Cell Line Testing
Another investigation focused on the cytotoxic effects of related compounds on various cancer cell lines. The results showed significant differences in IC50 values depending on structural modifications, highlighting the importance of SAR in drug design.
Wissenschaftliche Forschungsanwendungen
Antiviral Activity
Research indicates that derivatives similar to this compound have shown promising antiviral activity, particularly against coronaviruses. For example, compounds with similar structural motifs have been evaluated for their ability to inhibit viral proteases, which are crucial for viral replication . The presence of the thiazole moiety may enhance binding affinity to viral enzymes.
Anticancer Properties
Studies have demonstrated that triazole-containing compounds exhibit cytotoxic effects against various cancer cell lines. The compound under consideration may share these properties due to its structural components that interact with cellular pathways involved in tumor growth and proliferation .
Antimicrobial Activity
The incorporation of heteroatoms such as nitrogen and sulfur in the structure suggests potential antimicrobial properties. Compounds with similar frameworks have been tested against a range of bacteria and fungi, showcasing significant inhibitory effects .
Case Study 1: Antiviral Efficacy
In a study focused on SARS-CoV inhibitors, compounds featuring triazole and pyrimidine rings were synthesized and evaluated for their ability to inhibit viral replication. The results indicated that modifications to the side chains significantly influenced antiviral activity, suggesting a structure-activity relationship that could be explored further with the compound .
Case Study 2: Anticancer Activity
A series of compounds derived from similar scaffolds were tested against human tumor cell lines (e.g., A-427). The results showed that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity. This highlights the potential for further development of 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(4-methylbenzo[d]thiazol-2-yl)piperidine-4-carboxamide as an anticancer agent .
Eigenschaften
IUPAC Name |
N-(4-methyl-1,3-benzothiazol-2-yl)-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N8OS/c1-13-3-2-4-15-18(13)25-20(30-15)26-19(29)14-5-7-27(8-6-14)16-9-17(23-11-22-16)28-12-21-10-24-28/h2-4,9-12,14H,5-8H2,1H3,(H,25,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEELUIOAJFQCII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3CCN(CC3)C4=NC=NC(=C4)N5C=NC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N8OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.